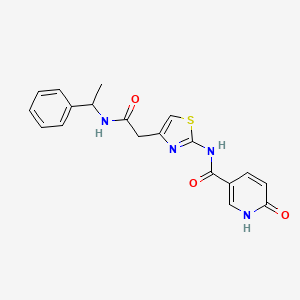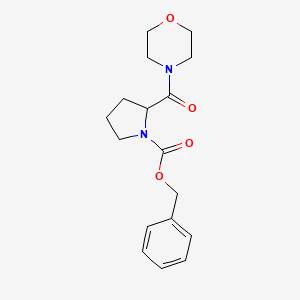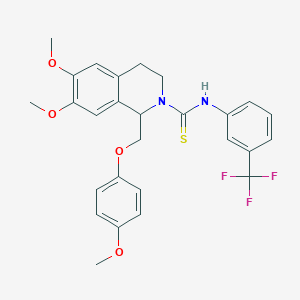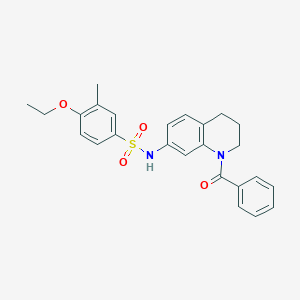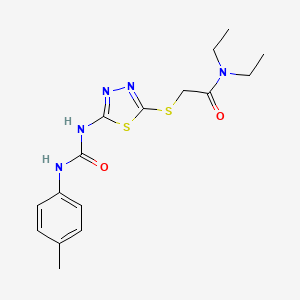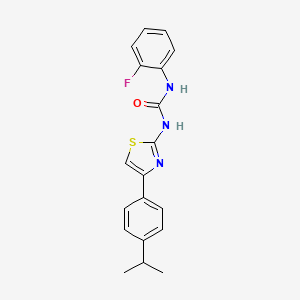
1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea, also known as FIT-039, is a small molecule inhibitor that has been extensively studied for its potential use in treating several diseases. FIT-039 is a potent inhibitor of the host cell factor C1 (HCF-1), which is essential for the replication of several viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). In addition, FIT-039 has been shown to have anti-inflammatory and anti-cancer properties.
科学的研究の応用
Antitumor Activities : Research by Ling et al. (2008) demonstrated that some thiazolyl urea derivatives possess promising antitumor activities. This suggests potential applications in cancer research and treatment development.
Cytotoxicity and DNA-Topoisomerase Inhibition : Esteves-Souza et al. (2006) studied the cytotoxic effects of urea and thiourea derivatives, finding significant antiproliferative action against certain cancer cells. This research highlights the utility of these compounds in understanding cancer cell dynamics and developing targeted therapies (Esteves-Souza et al., 2006).
Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which showed inhibitory activity against cholinesterases and potent antioxidant properties. These findings are relevant for the development of treatments for neurological disorders and for understanding oxidative stress mechanisms (Kurt et al., 2015).
Role in Feeding and Arousal Regulation : Piccoli et al. (2012) explored the effects of certain urea derivatives on compulsive food consumption, indicating a role in the modulation of feeding and arousal, potentially relevant for treating eating disorders and understanding neural mechanisms of appetite (Piccoli et al., 2012).
Cytokinin-like Activity and Plant Morphogenesis : Research by Ricci and Bertoletti (2009) on urea derivatives like forchlorofenuron and thidiazuron showed cytokinin-like activity, impacting cell division and differentiation in plants. This research is essential for agricultural sciences, particularly in plant growth and development studies (Ricci & Bertoletti, 2009).
Antibacterial Activity : Zhang et al. (2017) synthesized novel urea- and amide-functionalized thiazole derivatives, which showed considerable antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Zhang et al., 2017).
Antifungal Activity : Mishra et al. (2000) explored the antifungal activity of certain urea derivatives, providing insights into potential applications in agriculture and medicine for the treatment and prevention of fungal infections (Mishra et al., 2000).
Potential as Anticancer Agents : Xie et al. (2015) synthesized alkylurea derivatives that exhibited potent antiproliferative activity and low toxicity, suggesting their utility as anticancer agents (Xie et al., 2015).
Matrix Metalloproteinase Inhibition : Jacobsen et al. (1999) synthesized thiadiazole urea matrix metalloproteinase inhibitors, which could be useful in the treatment of various diseases, including cancer and inflammatory disorders (Jacobsen et al., 1999).
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-12(2)13-7-9-14(10-8-13)17-11-25-19(22-17)23-18(24)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERATSKBNSKFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2839772.png)
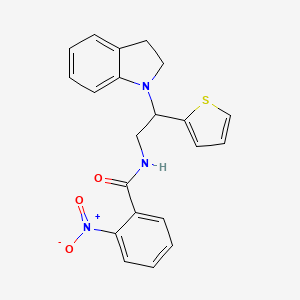
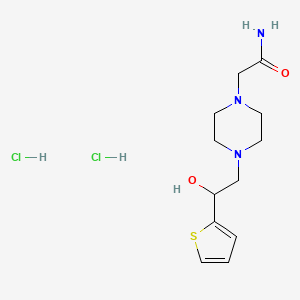
![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
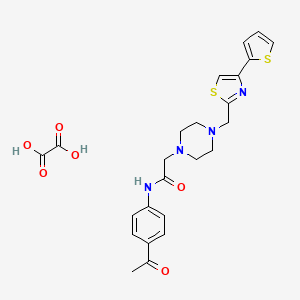
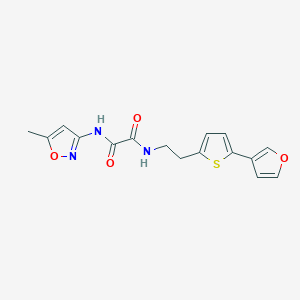
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
